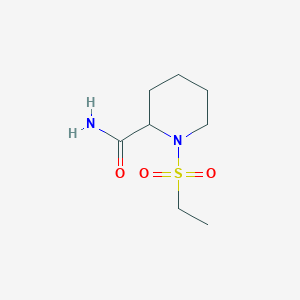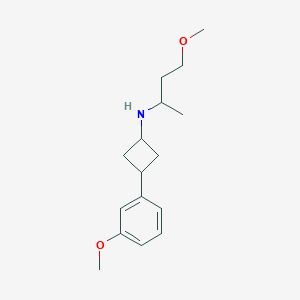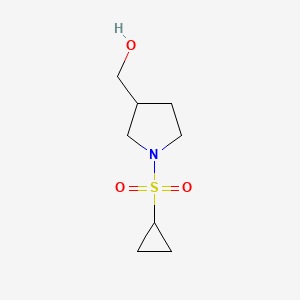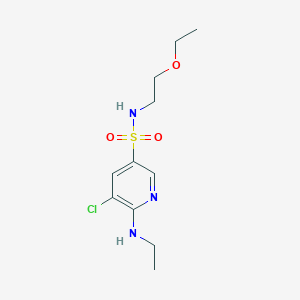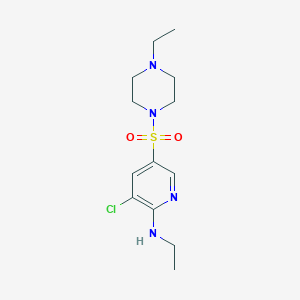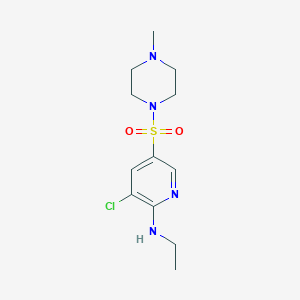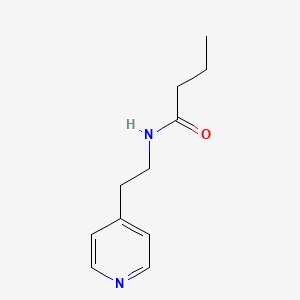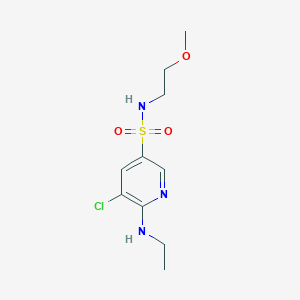![molecular formula C14H13N3O B7595119 6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)
6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as HMP and is synthesized through a specific method that involves the reaction of different chemicals. HMP has been found to possess unique biochemical and physiological effects that make it suitable for use in various scientific studies.
Wirkmechanismus
The mechanism of action of HMP involves the inhibition of specific enzymes and proteins in the body. HMP has been found to inhibit the activity of specific enzymes and proteins that are involved in cancer cell proliferation, inflammation, and viral infections. This inhibition leads to the suppression of cancer cell growth, reduction of inflammation, and prevention of viral infections.
Biochemical and Physiological Effects
HMP has been found to have unique biochemical and physiological effects that make it suitable for use in various scientific studies. HMP has been found to possess anti-cancer properties, anti-inflammatory properties, and anti-viral properties. HMP has also been found to have antioxidant properties, making it suitable for use in studies related to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using HMP in lab experiments is its ability to inhibit specific enzymes and proteins, making it suitable for use in various studies related to cancer, inflammation, and viral infections. HMP is also easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using HMP in lab experiments is its potential toxicity. HMP has been found to be toxic in high doses, making it unsuitable for use in certain studies.
Zukünftige Richtungen
There are several future directions for the use of HMP in scientific research. One of the future directions is the development of HMP-based drugs for the treatment of cancer, inflammation, and viral infections. Another future direction is the investigation of the potential use of HMP in the prevention of oxidative stress-related diseases. Further studies are also needed to investigate the potential toxicity of HMP and its effects on human health.
Conclusion
In conclusion, HMP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMP is synthesized through a specific method and has been found to possess unique biochemical and physiological effects that make it suitable for use in various scientific studies. HMP has potential applications in the field of medicinal chemistry, and its mechanism of action involves the inhibition of specific enzymes and proteins in the body. HMP has advantages and limitations for use in lab experiments, and there are several future directions for the use of HMP in scientific research.
Synthesemethoden
The synthesis of HMP involves the reaction of 3-(Hydroxymethyl)phenylboronic acid with 2-bromopyridine-5-carbonitrile in the presence of a palladium catalyst. The reaction is carried out in a specific solvent at a specific temperature and pressure. The product obtained is then purified using various techniques to obtain pure HMP. This synthesis method has been found to be efficient and yields high-quality HMP suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
HMP has been found to have potential applications in various fields of scientific research. One of the significant applications of HMP is in the field of medicinal chemistry. HMP has been found to possess anti-cancer properties, making it suitable for use in cancer treatment studies. HMP has also been found to have anti-inflammatory properties, making it suitable for use in studies related to inflammation. HMP has also been found to possess anti-viral properties, making it suitable for use in studies related to viral infections.
Eigenschaften
IUPAC Name |
6-[[3-(hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-8-13-5-2-6-14(17-13)16-9-11-3-1-4-12(7-11)10-18/h1-7,18H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEKQQAZJXKDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CNC2=CC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)

![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
